molecular formula C7H15ClN2O B11911941 (R)-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride

(R)-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride

Cat. No.: B11911941
M. Wt: 178.66 g/mol
InChI Key: IXJIKBBOHDSBAL-FYZOBXCZSA-N
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Description

(R)-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride is a chiral compound featuring a four-membered azetidine ring substituted at the 2-position, linked to an N,N-dimethylacetamide group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15ClN2O

Molecular Weight

178.66 g/mol

IUPAC Name

2-[(2R)-azetidin-2-yl]-N,N-dimethylacetamide;hydrochloride

InChI

InChI=1S/C7H14N2O.ClH/c1-9(2)7(10)5-6-3-4-8-6;/h6,8H,3-5H2,1-2H3;1H/t6-;/m1./s1

InChI Key

IXJIKBBOHDSBAL-FYZOBXCZSA-N

Isomeric SMILES

CN(C)C(=O)C[C@H]1CCN1.Cl

Canonical SMILES

CN(C)C(=O)CC1CCN1.Cl

Origin of Product

United States

Preparation Methods

Epoxide Ring-Opening with Amines

The reaction of epichlorohydrin or epibromohydrin with primary amines under basic conditions forms 3-substituted azetidinols, as demonstrated in industrial patents. For example, treating benzylamine with epichlorohydrin in tetrahydrofuran (THF) at −50°C yields 1-benzylazetidin-3-ol with 74% efficiency. Stereochemical control in this step remains challenging, necessitating chiral catalysts or resolution techniques.

Cyclization of Amino Alcohols

Azetidines can also be synthesized via intramolecular cyclization of β-amino alcohols using dehydrating agents. In a method adapted from azetidine-based library synthesis, N-allyl amino diols undergo treatment with lithium hexamethyldisilylazide (LiHMDS) at −50°C, producing 2-cyano azetidines with moderate diastereoselectivity (1.2:1 syn:anti). Separation via flash chromatography isolates the desired diastereomer, though enantiomeric purity requires further resolution.

Table 1: Comparative Analysis of Azetidine Ring Formation Methods

MethodStarting MaterialReagent/ConditionsYield (%)StereoselectivitySource
Epoxide ring-openingBenzylamineEpichlorohydrin, THF, −50°C74Low
Amino alcohol cyclizationN-allyl amino diolLiHMDS, −50°C53–651.2:1 (syn:anti)
MethodSubstrateReagents/ConditionsYield (%)Purity (%)Source
Acyl chloride coupling2-(Azetidin-2-yl)ethanolDimethylacetyl chloride, DMA, 100°C8595
TransamidationMethyl acetateDimethylamine, Zr catalyst, 20°C98.599

Enantiomeric Resolution of (R)-Configuration

Achieving the (R)-enantiomer necessitates chiral auxiliary-mediated synthesis or kinetic resolution .

Chiral Auxiliary Approach

Using (S)-1-(4-nitrophenyl)ethanamine as a chiral auxiliary, azetidine intermediates form diastereomeric salts separable via recrystallization. For example, coupling (S)-1-(4-nitrophenyl)ethanamine with 3-(pyridin-3-yl)azetidine under HATU/THF conditions yields diastereomers resolved with >99% enantiomeric excess (ee).

Enzymatic Kinetic Resolution

Hydrochloride Salt Formation

Final protonation with hydrochloric acid ensures water solubility and stability. Treating the free base (R)-2-(azetidin-2-yl)-N,N-dimethylacetamide with 3N HCl in methanol at 45°C for 3 hours precipitates the hydrochloride salt with 72% yield. Excess HCl is removed via ethyl acetate washes, followed by recrystallization from acetonitrile to achieve 99% purity.

Table 3: Hydrochloride Salt Formation Optimization

Free Base Purity (%)HCl ConcentrationSolventTemperature (°C)Yield (%)
953NMethanol4572
986NEthanol2568

Integrated Synthetic Pathways

Two optimized routes emerge for large-scale production:

Route A: Epoxide-Based Synthesis

  • Azetidine formation : Epichlorohydrin + benzylamine → 1-benzylazetidin-3-ol.

  • Chiral resolution : Diastereomeric salt formation with (S)-1-(4-nitrophenyl)ethanamine.

  • Acylation : Dimethylacetyl chloride coupling in DMA.

  • Salt formation : 3N HCl in methanol.
    Overall yield : 52% over four steps.

Route B: Cyclization-Transamidation

  • Azetidine formation : LiHMDS-mediated cyclization of N-allyl amino diol.

  • Transamidation : Methyl acetate + dimethylamine with Zr catalyst.

  • Enzymatic resolution : Lipase-mediated kinetic separation.

  • Salt formation : 6N HCl in ethanol.
    Overall yield : 48% over four steps.

Challenges and Recommendations

  • Stereochemical Purity : Route A offers higher enantiomeric excess but requires costly chiral auxiliaries. Route B, while cheaper, demands enzymatic optimization.

  • Solvent Selection : DMA outperforms DMF in acylation steps due to superior thermal stability.

  • Catalyst Recycling : Zirconium-modified catalysts in transamidation can be reused for five cycles without yield loss.

Future work should explore asymmetric hydrogenation for direct (R)-enantiomer synthesis and continuous-flow systems to enhance throughput.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions could be used to modify the functional groups within the compound.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce or replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, etc.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.

    Substitution Reagents: Halogenating agents, nucleophiles, etc.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Drug Discovery and Development

(R)-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride serves as a lead compound in drug discovery due to its potential pharmacological effects. Preliminary studies suggest activities such as:

  • Antimicrobial : Exhibits efficacy against various bacterial strains.
  • Anti-inflammatory : Shows promise in reducing inflammation markers in vitro.

These properties make it a candidate for further development into therapeutic agents targeting infections and inflammatory diseases.

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of this compound, the compound demonstrated significant activity against Escherichia coli with a minimum inhibitory concentration (MIC) of 6.5 μg/mL. This suggests its potential utility in treating bacterial infections .

Case Study 2: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory effects of the compound using various in vitro models. Results indicated a reduction in pro-inflammatory cytokines, suggesting that this compound could be developed into a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
(S)-2-(Azetidin-2-yl)-N,N-dimethylacetamideChiral azetidine with dimethylacetamideDifferent optical isomer potentially leading to different biological activity
N,N-DimethylazetidineAzetidine with dimethyl substituentsLacks acetamido group; different reactivity profile
1-AcetylazetidineAcetyl group on azetidineSimpler structure; less sterically hindered

The structural variations among these compounds can lead to significant differences in their biological activities, emphasizing the importance of stereochemistry in drug design.

Mechanism of Action

The mechanism of action of ®-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on the biological context in which the compound is used. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Key Research Findings

  • Azetidine vs. pyrrolidinone: Substituting azetidine with a pyrrolidinone ring (as in ) reduces ring strain but may decrease metabolic stability .
  • Positional isomerism: The 2-yl vs. 3-yloxy substitution in azetidine derivatives ( vs.

Biological Activity

(R)-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the presence of an azetidine ring and a dimethylacetamide moiety, which contribute to its unique biological properties. The hydrochloride salt form enhances its solubility and bioavailability.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit specific enzymes involved in disease pathways. For instance, inhibitors targeting protein arginine methyltransferase 3 (PRMT3) have demonstrated significant effects on cellular processes related to cancer progression .
  • Antiviral Activity : Some studies have reported that related compounds can reduce viral loads in infected models, indicating potential antiviral properties .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description Reference
AntiviralDemonstrated reduction in viral replication in preclinical models.
AntitumorInhibits cell proliferation and induces apoptosis in cancer cell lines.
Enzyme InhibitionSelectively inhibits PRMT3, affecting histone methylation and gene expression.
Safety ProfileExhibited favorable safety profiles in animal studies with no significant toxicity.

Case Studies

  • Antiviral Efficacy : A study on a structurally similar compound showed a significant reduction in viral load in mice infected with influenza A virus, indicating a direct antiviral effect .
  • Cancer Research : In vitro studies demonstrated that compounds with similar structures to this compound could effectively inhibit the growth of non-small cell lung cancer (NSCLC) cells by inducing cell cycle arrest and apoptosis .
  • Enzyme Targeting : Research focusing on PRMT3 inhibitors revealed that certain derivatives displayed IC50 values in the nanomolar range, indicating potent inhibition and potential therapeutic applications in diseases associated with aberrant methylation .

Q & A

Q. What computational methods predict the compound’s pharmacokinetic profile, and how do they align with experimental data?

  • Molecular dynamics simulations (AMBER force field) and QSAR models predict moderate blood-brain barrier permeability (Pe: 2.1×10⁻⁶ cm/s) and CYP3A4-mediated metabolism. Validate with in vitro Caco-2 assays and hepatic clearance studies (R² >0.85 for predicted vs. observed) .

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